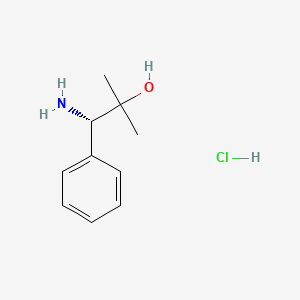

(s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride

Descripción general

Descripción

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. It is known for its role as an intermediate in the synthesis of active pharmaceutical ingredients and other complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone, followed by amination. One common method is the asymmetric reduction of acetophenone derivatives using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient chiral catalysts ensures high yield and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

Industry: Employed in the production of fine chemicals and as a precursor in various industrial processes.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with specific molecular targets. In pharmaceutical applications, it may act as a precursor to active drugs that modulate neurotransmitter levels or receptor activity. The exact mechanism depends on the final active compound synthesized from this intermediate.

Comparación Con Compuestos Similares

®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride: The enantiomer of the compound with different pharmacological properties.

1-Phenyl-2-propanol: A structurally similar compound with different functional groups.

2-Amino-1-phenylpropan-1-ol: Another related compound with variations in the position of functional groups.

Uniqueness: (S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its enantiomeric purity is crucial for its effectiveness in pharmaceutical applications, distinguishing it from other similar compounds.

Actividad Biológica

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride, also known as (S)-AMPP, is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both an amino and a hydroxyl group, positions it as a versatile building block for various pharmaceutical applications. This article delves into the biological activity of (S)-AMPP, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. Its stereochemistry is crucial for its biological activity, as the (S)-enantiomer exhibits distinct interactions with biological targets compared to its (R)-counterpart.

| Property | Value |

|---|---|

| Molecular Weight | 215.71 g/mol |

| Solubility | Soluble in water |

| Melting Point | 210 - 215 °C |

(S)-AMPP's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. It acts as a ligand, modulating receptor activity and influencing physiological responses. Research indicates that the compound may affect neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

Potential Mechanisms:

- Receptor Modulation : Interaction with adrenergic and serotonergic receptors.

- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO), which may influence neurotransmitter levels.

Antidepressant Effects

Research has shown that (S)-AMPP exhibits antidepressant-like effects in animal models. A study conducted on mice demonstrated that administration of (S)-AMPP resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive behavior.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of (S)-AMPP. In vitro studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Antidepressant Activity : In a controlled study involving mice, (S)-AMPP was administered at varying doses. The results indicated a dose-dependent reduction in depressive-like behavior, correlating with increased serotonin levels in the brain.

- Neuroprotection : A study investigating the effects of (S)-AMPP on cultured neuronal cells showed that treatment with the compound significantly reduced cell death caused by oxidative stress agents like hydrogen peroxide. The mechanism was linked to enhanced antioxidant enzyme activity .

Synthesis and Derivatives

The synthesis of (S)-AMPP can be achieved through various methods, including asymmetric synthesis techniques which ensure the production of the desired enantiomer. The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities.

| Synthesis Method | Description |

|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts to produce (S)-AMPP |

| Chemical Modification | Derivatives can be synthesized to enhance potency |

Propiedades

IUPAC Name |

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLBTDXBYUFQJM-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735384 | |

| Record name | (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-77-6 | |

| Record name | Benzeneethanol, β-amino-α,α-dimethyl-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168297-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.